(2-Nitrophenyl)carbamic acid
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Overview
Description
(2-Nitrophenyl)carbamic acid is an organic compound with the molecular formula C7H6N2O4 It is a derivative of carbamic acid where the hydrogen atom is replaced by a 2-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: (2-Nitrophenyl)carbamic acid can be synthesized through several methods. One common approach involves the reaction of 2-nitroaniline with phosgene or its derivatives under controlled conditions to form the corresponding carbamoyl chloride, which is then hydrolyzed to yield this compound . Another method involves the reaction of 2-nitroaniline with carbon dioxide in the presence of a base such as triethylamine .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: (2-Nitrophenyl)carbamic acid undergoes various chemical reactions, including:
Reduction: The compound can be oxidized to form nitroso derivatives under specific conditions.
Substitution: The carbamic acid group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Nitric acid, sulfuric acid.
Substitution: Nucleophiles such as amines, alcohols.
Major Products Formed:
Oxidation: Amino derivatives.
Reduction: Nitroso derivatives.
Substitution: Substituted carbamates.
Scientific Research Applications
(2-Nitrophenyl)carbamic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Nitrophenyl)carbamic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The carbamic acid group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity .
Comparison with Similar Compounds
Carbamic acid: The parent compound with the formula H2NCOOH.
(4-Nitrophenyl)carbamic acid: A similar compound with the nitro group in the para position.
(2-Aminophenyl)carbamic acid: A derivative with an amino group instead of a nitro group.
Uniqueness: (2-Nitrophenyl)carbamic acid is unique due to the presence of the nitro group in the ortho position, which significantly influences its chemical reactivity and biological activity. This positional isomerism can lead to different interaction patterns with molecular targets compared to its para and meta counterparts .
Properties
CAS No. |
5167-82-8 |
---|---|
Molecular Formula |
C7H6N2O4 |
Molecular Weight |
182.13 g/mol |
IUPAC Name |
(2-nitrophenyl)carbamic acid |
InChI |
InChI=1S/C7H6N2O4/c10-7(11)8-5-3-1-2-4-6(5)9(12)13/h1-4,8H,(H,10,11) |
InChI Key |
XDDFMQJPLRZESJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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